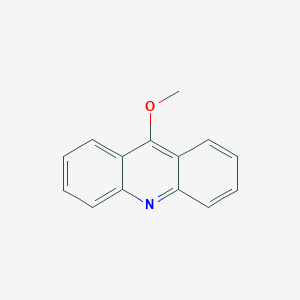

9-Methoxyacridine

Vue d'ensemble

Description

9-Methoxyacridine is a chemical compound with the molecular formula C14H11NO and a molecular weight of 209.2432 . It is also known by other names such as Acridine, 9-methoxy- .

Synthesis Analysis

The synthesis of this compound derivatives has been reported in various studies. For instance, a novel 9-azido derivative of acridine was prepared through the reaction of this compound with N3CH2CH2NH2 . Another study reported the synthesis of 2-(9-oxoacridin-10(9H)-yl)-N-phenylacetamides .Molecular Structure Analysis

The molecular structure of this compound was determined via single-crystal X-ray diffraction . The InChI code for this compound is 1S/C14H11NO/c1-16-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,1H3 .Chemical Reactions Analysis

This compound has been used in various chemical reactions. For example, it was used in a copper (I)-catalyzed azide-alkyne cycloaddition reaction with cobalt bis(dicarbollide)-based terminal alkynes to give the target 1,2,3-triazoles .Physical and Chemical Properties Analysis

This compound has a molecular weight of 209.25 . It is also known by its IUPAC name, 9-acridinyl methyl ether .Applications De Recherche Scientifique

1. Antiparasitic Properties

9-Methoxyacridine and its derivatives have demonstrated significant antiparasitic properties. Studies have shown that compounds in the 2-methoxyacridine series, including their dimeric and tetrameric derivatives, exhibit strong in vitro antiparasitic properties against organisms like Leishmania infantum. The antileishmanial activity depends on the nature of both 7- and 9-substituted groups in monoacridines, and the length of the linker among bis- and tetra-acridines (Di Giorgio et al., 2003).

2. Colorimetric Assays

This compound has been utilized in colorimetric assays for specific drugs. For example, a colorimetric assay for hydralazine hydrochloride was developed using the interaction of the drug with this compound. This assay is effective for determining hydralazine in pharmaceutical dosage forms (Stewart & Parks, 1983).

3. Antimalarial and Antitrypanosomal Activities

Bis(9-amino-6-chloro-2-methoxyacridines) have been synthesized and tested for their in vitro activity against the erythrocytic stage of Plasmodium falciparum and other parasites. Results showed the importance of the nature of the linker for antiparasitic activity and cytotoxicity, suggesting potential use in malaria treatment (Girault et al., 2000).

4. Fluorescence Probes for Drug-Protein Binding Studies

Acridine derivatives, including this compound, have been studied for their fluorescence characteristics in various solvents and in mixtures with bovine serum albumin. These studies are crucial for understanding drug-protein interactions (Ma, Hsu, & Luzzi, 1974).

5. Ribosome Biogenesis Inhibition

9-Aminoacridine, a related compound, has been found to inhibit both the transcription and processing of ribosomal RNA precursors, impacting ribosome biogenesis in mammalian cells. This has implications for the development of new ribosome biogenesis inhibitors (Anikin & Pestov, 2022).

6. Antimycobacterial Activity

Studies have shown that synthetic acridine derivatives, including this compound, exhibit antimycobacterial activity against multidrug-resistant strains of Mycobacterium tuberculosis. This suggests their potential as novel treatments for tuberculosis (Bunalema et al., 2022).

Orientations Futures

Propriétés

IUPAC Name |

9-methoxyacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-16-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBWKWDAMIJZPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC=CC2=NC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40144856 | |

| Record name | 9-Methoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10228-90-7 | |

| Record name | 9-Methoxyacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010228907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC221435 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Methoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Methoxyacridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPC8RDS67E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 9-Methoxyacridine?

A1: this compound has the molecular formula C14H11NO and a molecular weight of 209.24 g/mol. While the provided research excerpts do not delve deeply into its spectroscopic data, the characteristic absorbance of a related compound, 9-(d-4-imino-3-isoxazolidinone)acridine, is noted at 438 nm. []

Q2: How does this compound interact with biological systems?

A2: this compound has been investigated for its potential as a building block for antiviral agents. Research indicates that bis-acridine derivatives containing a pentamethylene linker derived from this compound exhibit antiviral activity against HSV infection in Vero cells. []

Q3: Are there specific structural features of this compound derivatives important for antiviral activity?

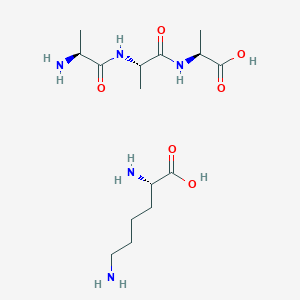

A3: Yes, the length and composition of the linker in bis-acridine derivatives significantly influence their antiviral activity. For instance, derivatives with a pentamethylene linker showed higher activity than those with a hexamethylene linker. Additionally, the presence of specific amino acids like alanine, valine, and phenylalanine within the linker also affected the antiviral potency. []

Q4: Has this compound been investigated for anticancer properties?

A4: Yes, a nitro derivative of this compound, known as Pyrazoloacridine (PZA), has been studied for its anticancer activity. PZA is believed to interact with both DNA and RNA, leading to cytotoxic effects in cancer cells. []

Q5: What is known about the metabolism of Pyrazoloacridine (PZA)?

A5: While the provided research doesn't detail PZA's metabolic pathways, a study developed a high-performance liquid chromatography method for determining PZA concentrations in human plasma. This suggests that understanding PZA's pharmacokinetics is important for its clinical use. []

Q6: What clinical trials have been conducted with Pyrazoloacridine (PZA)?

A6: Pyrazoloacridine has undergone Phase II clinical trials for treating recurrent platinum-sensitive ovarian cancer [] and advanced non-small cell lung cancer. []

Q7: How does the chemical reactivity of this compound compare to other acridine derivatives?

A7: this compound undergoes demethoxylation in the presence of hydroxide ions in methanol-water solutions, yielding 9-acridone. This reaction's rate depends on the concentrations of this compound, hydroxide ions, and water. [, ] In contrast, 9-Chloroacridine, under similar conditions, undergoes dechlorination to form this compound. []

Q8: What are the applications of this compound in analytical chemistry?

A8: this compound has been explored as a chromogenic reagent in spectrophotometric assays. It reacts with certain pharmaceuticals, such as cycloserine, to form colored derivatives detectable at specific wavelengths, allowing for quantitative analysis. [] It has also been utilized in the colorimetric determination of hydralazine hydrochloride. []

Q9: Can this compound be used as a building block for synthesizing other complex molecules?

A9: Yes, this compound serves as a versatile starting material in organic synthesis. For example, it's used to prepare 9-azidoacridine, which can be further reacted to create boron-containing acridine derivatives through copper(I)-catalyzed azide-alkyne cycloaddition reactions. [] It's also been utilized in the synthesis of acridine-based DNA bis-intercalating agents. []

Q10: What is the significance of boron-containing acridine derivatives?

A10: Boron-containing acridine derivatives, particularly those derived from cobalt bis(dicarbollide), are being investigated as potential agents for boron neutron capture therapy (BNCT). Their ability to bind with DNA and their antiproliferative activity against human cancer cell lines make them promising candidates for this type of cancer treatment. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride](/img/structure/B162012.png)

![[5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester](/img/structure/B162017.png)

![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B162024.png)

![(2R)-3-[[(E)-9-Octadecenoyl]oxy]-1,2-propanediol](/img/structure/B162026.png)